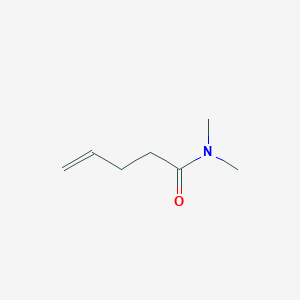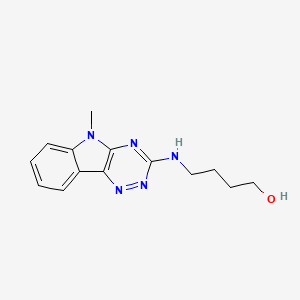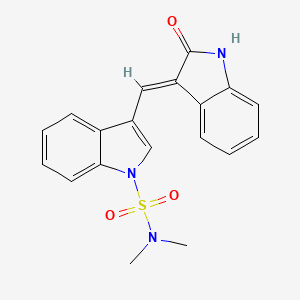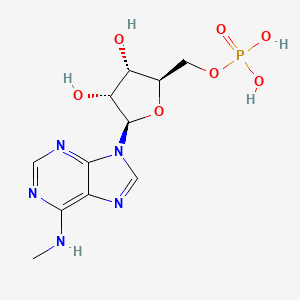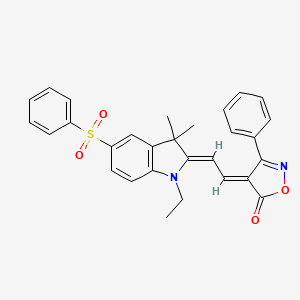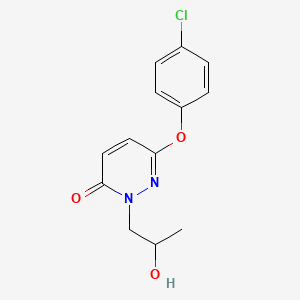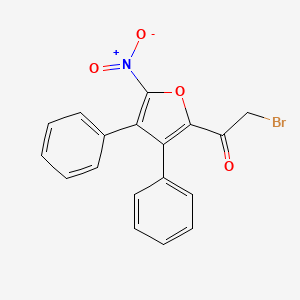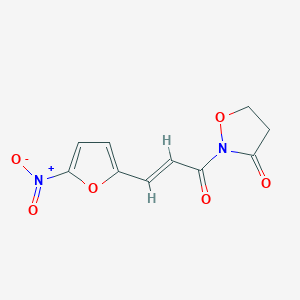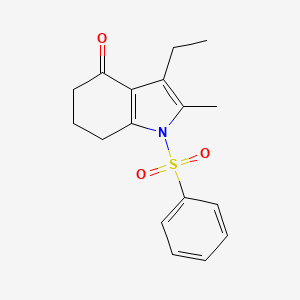
1-(Benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The phenylsulfonyl group attached to the nitrogen atom of the indole ring and the ethyl and methyl substituents on the indole core contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the desired indole derivative.
Another synthetic route involves the use of 3-ethyl-2-methylindole as the starting material. This compound is reacted with phenylsulfonyl chloride under similar conditions to yield the target compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The indole core structure may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
相似化合物的比较
Similar Compounds
2-Methyl-3-ethylindole: Similar indole core structure with different substituents.
Phenylsulfonylindole: Lacks the ethyl and methyl substituents on the indole core.
3-Ethyl-2-methylindole: Lacks the phenylsulfonyl group.
Uniqueness
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one is unique due to the combination of the phenylsulfonyl group and the ethyl and methyl substituents on the indole core. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
属性
CAS 编号 |
144219-62-5 |
|---|---|
分子式 |
C17H19NO3S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-3-ethyl-2-methyl-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C17H19NO3S/c1-3-14-12(2)18(15-10-7-11-16(19)17(14)15)22(20,21)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3 |
InChI 键 |
LSSJLJYEONQPMC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N(C2=C1C(=O)CCC2)S(=O)(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


